molecular formula C16H13FO3 B1327966 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone CAS No. 898779-27-6

3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone

Cat. No.: B1327966
CAS No.: 898779-27-6
M. Wt: 272.27 g/mol
InChI Key: YTFUXEKOZLLXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone is a fluorinated benzophenone derivative featuring a 1,3-dioxolane ring at the 3-position and a fluorine atom at the 4'-position of the benzophenone scaffold.

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c17-14-6-4-11(5-7-14)15(18)12-2-1-3-13(10-12)16-19-8-9-20-16/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFUXEKOZLLXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645062
Record name [3-(1,3-Dioxolan-2-yl)phenyl](4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-27-6
Record name Methanone, [3-(1,3-dioxolan-2-yl)phenyl](4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1,3-Dioxolan-2-yl)phenyl](4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-YL)-4’-fluorobenzophenone typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The fluorobenzophenone moiety can be introduced via Friedel-Crafts acylation using fluorobenzoyl chloride and a suitable aromatic substrate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The dioxolane ring can undergo oxidative cleavage under strong oxidizing conditions, leading to the formation of carbonyl compounds.

    Reduction: Reduction of the carbonyl group in the benzophenone moiety can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone is utilized as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can yield derivatives with different functional groups.

Biology

  • Biological Activity : Preliminary studies suggest that this compound may interact with biological macromolecules, potentially modulating cellular processes such as signal transduction and gene expression. The presence of halogen atoms enhances its lipophilicity, improving membrane permeability.
  • Cytotoxicity Studies : Initial cytotoxicity assays indicate that derivatives of benzophenone can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species.

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic properties, particularly in cancer therapy. Its ability to induce apoptosis in cancer cells makes it a candidate for further pharmacological studies.
  • Antimicrobial Efficacy : Research on related benzophenone derivatives has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial therapies.

Case Study 1: Fluorinated Benzophenones in Cancer Therapy

Research has highlighted the efficacy of fluorinated benzophenones in targeting cancer cells. Studies indicate that these compounds can selectively induce cell death in various cancer types while exhibiting minimal toxicity to normal cells.

Case Study 2: Antimicrobial Activity

Investigations into the antimicrobial properties of benzophenone derivatives have revealed that the incorporation of dioxolane rings enhances their potency against bacterial strains. Comparative studies show that compounds with this structural feature exhibit significantly higher activity than their non-substituted analogs.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-YL)-4’-fluorobenzophenone involves its interaction with various molecular targets depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound A : 3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone
  • Molecular Formula : C₁₆H₁₃FO₃
  • Key Features : Fluorine at 4'-position, dioxolane at 3-position.
Compound B : 2-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone (CAS 898759-40-5)
  • Molecular Formula : C₁₆H₁₂ClFO₃
  • Molecular Weight : 306.71
  • Key Features : Chlorine at 2-position, fluorine at 4-position, dioxolane at 3'-position.
  • Properties : Higher lipophilicity (XLogP3 = 3.4) due to chlorine .
  • Applications : Likely used in agrochemicals (e.g., pesticides) owing to halogen-enhanced reactivity .
Compound C : 4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone (CAS 898759-80-3)
  • Molecular Formula : C₁₇H₁₆O₃
  • Molecular Weight : 268.31
  • Key Features : Methyl group at 2-position, dioxolane at 4'-position.
  • Properties : Reduced polarity compared to Compound A due to methyl substitution .
  • Applications : Stabilizer in polymer chemistry; methyl group enhances thermal stability .
Compound D : 3-(1,3-Dioxolan-2-YL)-4'-thiomethylbenzophenone (CAS 898779-12-9)
  • Key Features : Thiomethyl (-SCH₃) at 4'-position instead of fluorine.
  • Properties : Increased nucleophilicity due to sulfur’s lower electronegativity.
  • Applications : Medicinal chemistry (e.g., kinase inhibitors) .

Physicochemical Properties Comparison

Property Compound A Compound B Compound C Compound D
Molecular Weight ~272.27 (est.) 306.71 268.31 ~300 (est.)
XLogP3 ~2.8 (est.) 3.4 ~2.5 (est.) ~3.1 (est.)
Polar Surface Area ~35 Ų (est.) 35.5 Ų ~30 Ų (est.) ~40 Ų (est.)
Key Substituent Effects Fluorine (electron-withdrawing) Chlorine (electron-withdrawing) Methyl (electron-donating) Thiomethyl (electron-donating)

Notes:

  • Chlorine in Compound B increases lipophilicity and reactivity, making it suitable for hydrophobic environments .
  • Methyl in Compound C reduces polarity, favoring applications in non-polar matrices .
  • Thiomethyl in Compound D may enhance binding to sulfur-rich biological targets .

Application-Specific Differences

  • Pharmaceuticals :
    • Compound A: Fluorine enhances bioavailability and metabolic stability .
    • Compound D: Thiomethyl group may improve target binding in enzyme inhibitors .
  • Agrochemicals :
    • Compound B: Chlorine enhances pesticidal activity via increased electrophilicity .
  • Materials Science :
    • Compound C: Methyl group improves compatibility with hydrophobic polymers .

Research Findings and Trends

  • Fluorine vs. Chlorine: Fluorinated benzophenones (e.g., Compound A) show lower environmental persistence compared to chlorinated analogues (Compound B), aligning with green chemistry trends .
  • Dioxolane Utility : The 1,3-dioxolane moiety is a common protecting group in multi-step syntheses, as seen in Schiff base and phthalocyanine derivatives .
  • Market Trends : Discontinuation of Compound A highlights challenges in scaling fluorinated intermediates, possibly due to regulatory or cost barriers .

Biological Activity

3-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a dioxolane ring, which is known for its reactivity and ability to interact with various biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FO3C_{16}H_{13}FO_3. Its structure includes a benzophenone moiety with a fluorine substituent at the para position and a dioxolane ring. The presence of these functional groups contributes to its unique chemical properties and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Addition : The dioxolane ring can undergo nucleophilic addition reactions, allowing the compound to interact with various biomolecules.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Cytotoxicity and Anticancer Activity

Research into related compounds has shown that dioxolane-containing structures can possess cytotoxic properties against cancer cell lines. For example, certain dioxolane derivatives have been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways . The specific cytotoxic effects of this compound are yet to be fully characterized but warrant investigation.

Case Studies

  • Dioxolane Derivatives in Cancer Research : A study investigated the anticancer properties of various dioxolane derivatives, highlighting their ability to inhibit tumor growth in vitro. These findings suggest that modifications to the dioxolane structure can enhance anticancer activity .
  • Fungicidal Activity : In another study focused on novel dioxolane compounds, several derivatives exhibited potent fungicidal activity against pathogenic fungi at low concentrations, indicating their potential as agricultural fungicides .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundPotential antimicrobial and cytotoxic
Dioxolane Derivative AInhibits tumor growth
Dioxolane Derivative BFungicidal against Rhizoctonia solani

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,3-Dioxolan-2-yl)-4'-fluorobenzobenzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogen substitution or catalytic carbonylation, analogous to methods used for 4,4'-difluorobenzophenone derivatives. For halogen substitution, fluorobenzophenone precursors are reacted with 1,3-dioxolane-containing reagents under Pd-catalyzed cross-coupling conditions. Catalytic carbonylation involves carbonyl insertion into aryl halides using CO gas and transition-metal catalysts. Optimizing reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol%) is critical to minimize by-products like dehalogenated intermediates or over-oxidized species .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the dioxolane ring protons (δ 4.0–5.5 ppm as multiplets) and fluorophenyl aromatic protons (δ 7.2–8.1 ppm). The ketone carbonyl (C=O) appears at ~190–200 ppm in ¹³C NMR.
  • IR : Confirm the ketone group (C=O stretch at ~1670 cm⁻¹) and dioxolane ether linkages (C-O-C stretches at 1050–1250 cm⁻¹).
  • MS : Use high-resolution ESI-MS to verify the molecular ion peak [M+H]⁺ (expected m/z ~302.1) and fragmentation patterns (e.g., loss of dioxolane fragment at m/z 88). Cross-validate with computational simulations (DFT) for peak assignments .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structural validation?

  • Methodological Answer : Employ dual software refinement (e.g., SHELXL for small-molecule refinement and OLEX2/ORTEP-III for graphical validation). For bond-length outliers (e.g., C-F vs. C-O distances), analyze thermal displacement parameters (Ueq) to distinguish static disorder from dynamic motion. Use high-resolution data (d-spacing < 0.8 Å) to reduce noise. If twinning is suspected (common in fluorinated aromatics), apply the TWIN/BASF protocol in SHELXL to refine twin laws .

Q. What experimental strategies can differentiate competing reaction mechanisms (e.g., radical vs. polar pathways) in the dioxolane ring-opening reactions of this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DMF-d₇ vs. DMF) to detect radical intermediates.
  • Trapping Experiments : Add TEMPO (radical scavenger) or nucleophiles (e.g., MeOH) to quench intermediates.
  • DFT Calculations : Model transition states for polar (SN2) vs. radical pathways. Validate with experimental activation energies (Arrhenius plots) .

Q. How can researchers address discrepancies in observed vs. predicted spectral data (e.g., unexpected NOE correlations in NMR)?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange (e.g., dioxolane ring puckering).
  • 2D NOESY/ROESY : Map through-space interactions to distinguish regioisomers or rotational isomers.
  • X-ray Crystallography : Resolve ambiguities by comparing experimental crystal structures (e.g., CCDC entries) with computational geometries (Mercury software) .

Q. What are the best practices for synthesizing and analyzing fluorinated by-products in scale-up reactions?

  • Methodological Answer :

  • HPLC-MS Monitoring : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate fluorinated derivatives.
  • 19F NMR : Quantify trace by-products (e.g., defluorinated species) with a broad-spectrum probe (δ -110 to -125 ppm for aryl-F).
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm fluorine content in bulk samples and detect surface impurities .

Comparative and Derivative Studies

Q. How do the photophysical properties of this compound compare to its non-fluorinated or dioxolane-free analogues?

  • Methodological Answer : Conduct UV-vis (λmax ~270–290 nm for benzophenones) and fluorescence spectroscopy (excitation at 260 nm). Fluorination typically red-shifts absorption due to increased electron-withdrawing effects. Compare quantum yields (Φ) with analogues like 4,4'-difluorobenzophenone (Φ ~0.15 vs. ~0.08 for non-fluorinated) .

Q. What computational tools are recommended for modeling the steric and electronic effects of the dioxolane moiety?

  • Methodological Answer : Use Gaussian or ORCA for DFT calculations (B3LYP/6-311+G(d,p) basis set). Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the dioxolane ring. MD simulations (AMBER) can model solvent interactions and ring flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.